molecular formula C47H68O17 B1238194 [(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

Cat. No. B1238194
M. Wt: 905 g/mol
InChI Key: MJQUEDHRCUIRLF-VUHCRTQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 1 is a macrocyclic lactone isolated from the bryozoan Bugula neritina with antineoplastic activity. Bryostatin 1 binds to and inhibits the cell-signaling enzyme protein kinase C, resulting in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. This agent may act synergistically with other chemotherapeutic agents. (NCI04)

Scientific Research Applications

Inhibition of Cytochrome P450 Enzymes

The compound has been studied for its inhibitory effects on cytochrome P450 enzymes, specifically CYP3A4/5. The research conducted by Minematsu et al. (2010) explored the time-dependent and irreversible inhibition of CYP3A4/5, both in vitro and in vivo, by a novel nonimmunosuppressive immunophilin ligand, indicating potential implications for drug-drug interactions and the design of dose regimens to avoid such interactions (Minematsu et al., 2010).

Methodologies in Polyene Synthesis

Research by Ma and Lu (1990) introduced a new methodology for synthesizing polyene compounds, demonstrating high yield and stereoselectivity. This approach used transition metal-catalyzed isomerization, highlighting the compound's relevance in the preparation of synthetic precursors to polyene compounds and natural products (Ma & Lu, 1990).

Asymmetric Synthesis of Complex Molecules

Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of polycyclic polypropanoates, starting from a related compound. This process, involving the Double Diels-Alder Addition, is significant in the synthesis of complicated bicyclic and tricyclic molecules, showcasing the compound's role in advanced organic synthesis (Marchionni & Vogel, 2001).

properties

Product Name

[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

Molecular Formula

C47H68O17

Molecular Weight

905 g/mol

IUPAC Name

[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20-,31-22+/t28-,32-,33?,34?,35-,36+,37-,38+,43?,46+,47?/m1/s1

InChI Key

MJQUEDHRCUIRLF-VUHCRTQMSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)OC1/C(=C/C(=O)OC)/CC2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C\C(=O)OC)/CC(O4)/C=C/C(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

shelf_life

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

solubility

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

synonyms

bryostatin 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 2
[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 3
[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 4
[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 5
[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
Reactant of Route 6
[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

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